Ethyl 2-allyl-3-hydroxybenzoate
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h3,5,7-8,13H,1,4,6H2,2H3 |
InChI Key |
SMNPNUVQFFGEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the benzoate backbone critically influences molecular interactions and stability. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-allyl-3-hydroxybenzoate | C₁₁H₁₂O₃ | 192.21 | Allyl, Hydroxy, Ester | Allyl (C₃H₅) |
| Methyl 2-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | Amino, Hydroxy, Ester | Amino (NH₂) |
| (5-Substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide | Varies | Varies | Hydrazide, Benzothiazole | Hydrazide (NHNH₂) |
Reactivity and Stability
- Allyl Group Reactivity: The allyl substituent may participate in Diels-Alder or thiol-ene reactions, enabling polymer or prodrug conjugation—unlike amino or hydrazide groups .
- Hydroxy Group Acidity: The 3-hydroxy group’s acidity (pKa ~10) is comparable to phenolic compounds, facilitating salt formation or coordination chemistry .
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The most well-documented method for synthesizing ethyl 2-allyl-3-hydroxybenzoate involves a three-step sequence developed in the patent EP0530905B1. This approach avoids hazardous reagents like sodium metal and minimizes byproducts through optimized stoichiometry.
Step 1: Simultaneous Esterification and Etherification
3-Hydroxybenzoic acid undergoes concurrent esterification and allyl etherification in the presence of a base (e.g., sodium carbonate) and allyl bromide. The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) under reflux (40–80°C). The base deprotonates both the carboxylic acid and phenolic hydroxyl groups, enabling nucleophilic attack by allyl bromide.
Critical Parameters :
Step 2: Thermal Claisen Rearrangement
The allyl-ester allyl-ether intermediate undergoes-sigmatropic rearrangement at 220–260°C in the presence of a radical stabilizer (e.g., hydroquinone). This step relocates the allyl group from the ether oxygen to the ortho position relative to the ester, forming this compound.
Optimization Insights :
Step 3: Saponification (Optional)
While the final product is the ethyl ester, the patent describes saponification with aqueous NaOH (4M, 100°C) to produce 2-allyl-3-hydroxybenzoic acid. Omitting this step retains the ethyl ester, yielding the target compound at 70% overall efficiency.
Traditional Methods and Limitations
British Patent 846,737: Four-Step Synthesis
Prior art methods, such as those in British Patent 846,737, involved:
-
Esterification : 3-Hydroxybenzoic acid → ethyl 3-hydroxybenzoate (HCl-catalyzed).
-
Allyl Etherification : Reaction with allyl bromide using sodium metal in ethanol.
-
Thermal Isomerization : Heating to 200°C for allyl migration.
Drawbacks :
-
Use of sodium metal poses explosion risks.
-
Low yield (45–50%) due to incomplete etherification and side reactions.
Direct Allylation of Ethyl 3-Hydroxybenzoate
Alternative approaches allylate ethyl 3-hydroxybenzoate using Mitsunobu conditions (DIAD, PPh₃) or Friedel-Crafts alkylation. However, these methods suffer from:
-
Regioselectivity Issues : Competing para-allylation.
-
Catalyst Costs : Palladium or aluminum chloride requirements.
Advanced Catalytic Strategies
Diels-Alder-Based Synthesis (KR100652468B1)
A Korean patent KR100652468B1 proposes a Diels-Alder reaction between allenyl esters and furans, followed by base-mediated ring-opening. While primarily for 2-alkyl-3-hydroxybenzoic acids, adapting this method could involve:
-
Diels-Alder Cycloaddition : Allenyl ethyl carbonate + furan → bicyclic intermediate.
-
Ring-Opening : NaOH treatment to install the allyl group.
Advantages :
-
Avoids diazonium salts and cyanide reagents.
-
High stereochemical control.
Challenges :
-
Requires functionalized dienophiles.
-
Unproven for this compound synthesis.
Experimental Data and Spectral Characterization
Spectral Confirmation of this compound
Data from EP0530905B1 confirms the structure via:
Comparative Yield Analysis
| Method | Steps | Yield (%) | Hazardous Reagents |
|---|---|---|---|
| Three-Step Synthesis | 3 | 70 | None |
| British Patent | 4 | 45–50 | Sodium metal |
| Diels-Alder | 2 | N/A | Allenyl esters |
Industrial and Research Implications
The three-step method’s scalability and safety make it preferable for bulk production. Future directions include:
-
Catalyst Development : Immobilized bases to simplify purification.
-
Flow Chemistry : Continuous thermal rearrangement to enhance throughput.
This compound’s role as a monomer for liquid crystalline polymers underscores the need for efficient, low-cost synthesis routes.
Q & A
Q. Table 1. Key Analytical Parameters for this compound
Q. Table 2. Optimized Reaction Conditions for Allylation
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 3 mol% | Yield ↑ 25% vs. uncatalyzed |
| Solvent | Anhydrous DMF | Purity ↑ 15% vs. THF |
| Reaction Time | 8 hours | 85% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
